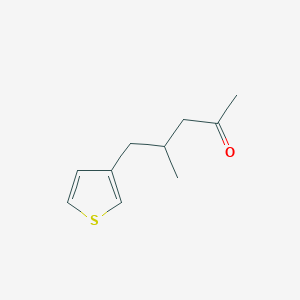
4-Methyl-5-(thiophen-3-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(thiophen-3-yl)pentan-2-one is an organic compound that belongs to the class of ketones It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-3-yl)pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiophene with a suitable alkylating agent under acidic or basic conditions to introduce the 4-methylpentan-2-one moiety. Another approach is the Friedel-Crafts acylation of thiophene with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(thiophen-3-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Methyl-5-(thiophen-3-yl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(thiophen-3-yl)pentan-2-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the 4-methylpentan-2-one moiety.
2-Butylthiophene: A thiophene derivative with a butyl group.
2-Octylthiophene: A thiophene derivative with an octyl group.
Uniqueness
4-Methyl-5-(thiophen-3-yl)pentan-2-one is unique due to the presence of both a thiophene ring and a ketone group, which confer distinct chemical and biological properties
Properties
CAS No. |
65857-66-1 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-methyl-5-thiophen-3-ylpentan-2-one |
InChI |
InChI=1S/C10H14OS/c1-8(5-9(2)11)6-10-3-4-12-7-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
BFZFSSRBKQBQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC=C1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















